molecular formula C14H9BrN2O B1329279 6-Bromo-4-phenyl-1H-quinazolin-2-one CAS No. 33443-53-7

6-Bromo-4-phenyl-1H-quinazolin-2-one

Cat. No.: B1329279
CAS No.: 33443-53-7
M. Wt: 301.14 g/mol
InChI Key: YFRZROIZOHWZNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-phenyl-1H-quinazolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and benzoyl chloride.

    Formation of Quinazoline Core: Anthranilic acid reacts with benzoyl chloride to form 2-phenyl-4H-3,1-benzoxazin-4-one.

    Bromination: The benzoxazinone derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.

    Cyclization: The brominated intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-phenyl-1H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 6th position and phenyl group at the 4th position make it a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

6-bromo-4-phenyl-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRZROIZOHWZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187088
Record name 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642457
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33443-53-7
Record name 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033443537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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